4-chloro-N-(6-methyl-3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of a trifluoromethyl group and a sulfonamide group further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a precursor compound in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at temperatures from 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining precise reaction conditions and improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE
- 4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C22H16ClF3N4O2S |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
4-chloro-N-[6-methyl-3-[3-(trifluoromethyl)anilino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H16ClF3N4O2S/c1-13-5-10-18-19(11-13)29-20(27-16-4-2-3-14(12-16)22(24,25)26)21(28-18)30-33(31,32)17-8-6-15(23)7-9-17/h2-12H,1H3,(H,27,29)(H,28,30) |
InChI Key |
XLCFVYKMQUQDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC=CC(=C3)C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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